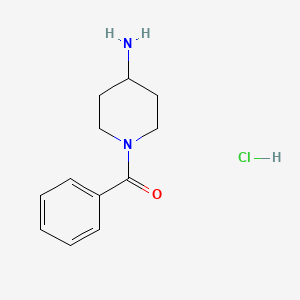

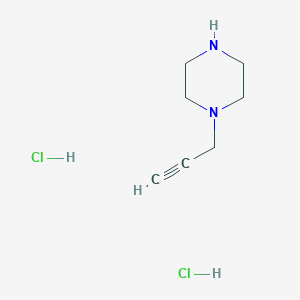

1-Prop-2-ynylpiperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dihydropiperazine compounds involves the regioselective monothionation of diones and the preparation of unsymmetrical N-substituted piperazinediones from diamines . The synthesis of 1,4,5-substituted-2-oxopiperazines on solid-phase is reported, which is based on reductive alkylation of resin-bound amino acids followed by acylation and intramolecular cyclization . Additionally, the synthesis of dihydropiperazine metallic sulfates is achieved by slow evaporation using racemic or enantiopure 2-methylpiperazine and metallic sulfates . A simple method for synthesizing diarylpiperazines through intramolecular reductive coupling of diimines is also described .

Molecular Structure Analysis

The molecular structures of piperazine complexes can be characterized by various techniques such as single crystal X-ray diffraction, which reveals the arrangement of ions and molecules in the crystal lattice . The crystal structure of a piperazine ring in a chair conformation surrounded by [BiCl5]2− anions is described, with complex hydrogen bonding interactions forming a three-dimensional network . The crystal and molecular structures of complexes involving N,N′-Dimethylpiperazine are also discussed, highlighting the strong hydrogen bonds that form between the piperazine molecule and chiral acetylenic alcohol molecules .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, such as the diastereoselective nitroaldol (Henry) reaction, where dihydropiperazine metallic sulfates act as catalysts . The charge transfer complex formation between 1-benzoylpiperazine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone is another example, which is studied spectrophotometrically and supported by computational density functional theory .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be deduced from their synthesis and molecular structure. For instance, the dihydropiperazine ring system provides rigidity to the molecule, which is important for its bioisosteric replacement in neonicotinoid compounds . The vibrational spectrum and NMR components of piperazine derivatives provide insights into their structural properties . The antioxidant activity of a piperazine compound is evaluated using various methods, indicating significant antioxidant activities .

Applications De Recherche Scientifique

Biodistribution Studies in Anti-Chagas Treatment

1-Prop-2-ynylpiperazine dihydrochloride and its derivatives have potential as drugs for treating Chagas disease. A study developed a BODIPY-fluorophore based probe for tracking the biodistribution of these compounds, which showed involvement in organs associated with the parasitic disease, aiding in establishing future administration routes and regimens for Chagas disease treatment (Rodríguez et al., 2017).

HIV-1 Replication Inhibition

Bisheteroarylpiperazines, a class including 1-Prop-2-ynylpiperazine dihydrochloride, are known as potent inhibitors of HIV-1 reverse transcriptase. The compound U-90152, a novel bisheteroarylpiperazine, demonstrated significant inhibition of HIV-1 replication, suggesting potential therapeutic application in HIV treatment (Dueweke et al., 1993).

Environmental Impact Assessment

Research into the degradation of chlorotriazine pesticides, a group related to 1-Prop-2-ynylpiperazine dihydrochloride, highlighted their reactivity with sulfate radicals. Understanding this reactivity is crucial for assessing the environmental impact and the fate of such compounds in ecosystems (Lutze et al., 2015).

Charge Transfer and Thermodynamic Analysis

Studies involving 1-benzoylpiperazine, closely related to 1-Prop-2-ynylpiperazine dihydrochloride, have provided insights into charge transfer complexes. This research is significant for understanding the molecular interactions and stability of similar compounds (Abbu et al., 2019).

Synthesis of Antimicrobial Agents

Research on the synthesis of new pyridone carboxylic acid antibacterial agents using derivatives of 1-hydroxypiperazine dihydrochloride, a compound structurally similar to 1-Prop-2-ynylpiperazine dihydrochloride, has shown potent antibacterial activity, underlining its pharmaceutical potential (Uno et al., 1989).

Propriétés

IUPAC Name |

1-prop-2-ynylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.2ClH/c1-2-5-9-6-3-8-4-7-9;;/h1,8H,3-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAVZGFCRQIHHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

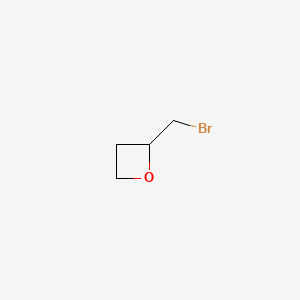

C#CCN1CCNCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585855 |

Source

|

| Record name | 1-(Prop-2-yn-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Prop-2-ynylpiperazine dihydrochloride | |

CAS RN |

90000-39-8 |

Source

|

| Record name | 1-(Prop-2-yn-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.